tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H24FNO3 . It has a molecular weight of 309.38 . The compound is white to yellow solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H24FNO3/c1-17(2,3)22-16(21)19-10-8-13(9-11-19)15(20)12-4-6-14(18)7-5-12/h4-7,13,15,20H,8-11H2,1-3H3 . This indicates the presence of a piperidine ring, a fluorophenyl group, and a hydroxymethyl group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 309.38 . The InChI code provides information about its molecular structure .Scientific Research Applications
Synthesis and Characterization
- A study by Sanjeevarayappa et al. (2015) focused on the synthesis and characterization of a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate. The compound was characterized using various spectroscopic techniques and X-ray diffraction studies. It was also evaluated for its antibacterial and anthelmintic activity.
Biological Evaluation
- Research by Gumireddy et al. (2021) developed a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. This compound was prepared using a modified Bruylants approach, offering a pharmacologically useful core due to its novel chemistry.
Intermediate in Drug Synthesis
- Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds such as crizotinib (Kong et al., 2016).
Key Intermediate for Other Compounds
- Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib (Wang et al., 2015).
Anticancer Drug Intermediate
- Zhang et al. (2018) established a rapid and high yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl 4-[(3-fluorophenyl)(hydroxy)methyl]piperidine-1-carboxylate” are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, and further studies are needed to fully understand them .
Properties
IUPAC Name |
tert-butyl 4-[(3-fluorophenyl)-hydroxymethyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-9-7-12(8-10-19)15(20)13-5-4-6-14(18)11-13/h4-6,11-12,15,20H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRMLFNJEKDGQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC(=CC=C2)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401142710 | |
Record name | 1,1-Dimethylethyl 4-[(3-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401142710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269741-30-2 | |
Record name | 1,1-Dimethylethyl 4-[(3-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269741-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[(3-fluorophenyl)hydroxymethyl]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401142710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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